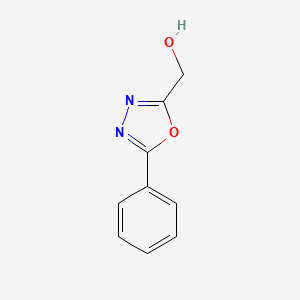

(5-Phenyl-1,3,4-oxadiazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJYBNBHJONRLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202331 | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54014-02-7 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54014-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054014027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2-methanol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-phenyl-1,3,4-oxadiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological and Biological Activities of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives

Anticancer Activity

Derivatives of (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol have emerged as a promising class of compounds with significant anticancer properties. Researchers have synthesized numerous analogues and evaluated their efficacy against a variety of cancer types, uncovering mechanisms that include cytotoxicity, inhibition of cell proliferation, and the induction of programmed cell death.

A substantial body of research has demonstrated the cytotoxic effects of 1,3,4-oxadiazole (B1194373) derivatives against a broad spectrum of human cancer cell lines. In vitro assays are fundamental in identifying the potency and selectivity of these compounds.

For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential on human colon adenocarcinoma (HT-29) and breast adenocarcinoma (MDA-MB-231) cell lines. nih.govmdpi.com The results indicated that at a concentration of 10 μM, all tested compounds reduced cell viability after 24 hours. nih.gov Another study focused on 1,3,4-oxadiazole conjugates of capsaicin (B1668287), which showed good cytotoxic activity against colorectal carcinoma (HCT-116), lung cancer (NCI-H460), and ovarian cancer (SKOV3) cell lines. acs.org

Further investigations into twelve 1,3,4-oxadiazole derivatives (designated AMK OX-1 to AMK OX-12) revealed potent cytotoxicity in HeLa (cervical cancer) and A549 (lung cancer) cell lines. nih.gov Specifically, compounds AMK OX-8, AMK OX-9, AMK OX-11, and AMK OX-12 displayed significant cytotoxic effects on both Hep-2 (larynx carcinoma) and A549 cells. nih.gov Similarly, newly synthesized 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-453, with compounds 7b and 7d showing potent cytotoxicity. nih.gov

The National Cancer Institute (NCI) has also screened various 1,3,4-oxadiazole derivatives against its panel of 60 human cancer cell lines. One study reported that N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) was particularly effective against melanoma (MDA-MB-435), leukemia (K-562), breast cancer (T-47D), and colon cancer (HCT-15) cell lines. nih.gov Other research highlighted the activity of 1,3,4-oxadiazole-thioglycoside derivatives against breast (MCF-7), liver (HEPG2), colon (HCT116), and larynx (HEP2) carcinoma cell lines. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative Series | Cell Line | Cancer Type | Key Findings (IC₅₀/GI₅₀/GP) | Reference |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 | Colon Adenocarcinoma | Reduced cell viability at 10 µM | nih.govmdpi.com |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 | Breast Adenocarcinoma | More sensitive than HT-29 cells | nih.govmdpi.com |

| Capsaicin-1,3,4-oxadiazole Conjugate (20a) | HCT-116 | Colorectal Carcinoma | IC₅₀: 8.55 µM | acs.org |

| Capsaicin-1,3,4-oxadiazole Conjugate (20a) | NCI-H460 | Lung Cancer | IC₅₀: 5.41 µM | acs.org |

| AMK OX-8 | A549 | Lung Cancer | IC₅₀: 25.04 µM | nih.gov |

| AMK OX-9 | A549 | Lung Cancer | IC₅₀: 20.73 µM | nih.gov |

| AMK OX-10 | HeLa | Cervical Cancer | IC₅₀: 5.34 µM | nih.gov |

| 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazoles (7d) | MCF-7 | Breast Cancer | Exhibited potent, dose-dependent cytotoxicity | nih.gov |

| N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methylaniline (4p) | MCF-7 | Breast Cancer | GI₅₀: 12.9 µM | researchgate.net |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 | Melanoma | GP: 15.43% | nih.gov |

| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | HCT-15 | Colon Cancer | GP: 39.77% | nih.gov |

| 1,3,4-oxadiazole-thioether derivative (11b) | A549 | Lung Cancer | IC₅₀: 11.20 µg/ml | nih.gov |

| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one (VIb-d) | HeLa | Cervical Cancer | IC₅₀ values between 10.64 and 33.62 μM | nih.gov |

| 1,3,4-oxadiazole-thioglycoside (11 and 13) | MCF-7, HCT116, HEPG2, HEP2 | Breast, Colon, Liver, Larynx | IC₅₀ values from 2.08 - 8.72 µ g/well | researchgate.net |

IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition; GP: Growth Percent.

The anti-proliferative activity of these derivatives is a key measure of their potential as anticancer agents. Numerous studies have confirmed that these compounds can inhibit the growth and spread of cancer cells. For example, N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) and 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl}phenol (4c) showed significant anti-proliferative activity against nearly 60 NCI human cancer cell lines. researchgate.net Compound 4b, in particular, demonstrated significant growth inhibition in approximately 47 different cancer cell lines. researchgate.net

A series of 1,3,4-oxadiazole tethered capsaicin derivatives were evaluated for their anti-proliferative activity, with compound 20a showing notable cytotoxic effects against HCT-116, NCI-H460, and SKOV3 cell lines. acs.org Further research into 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole derivatives also confirmed their anti-proliferative activities against breast cancer cell lines MCF-7 and MDA-MB-453. nih.gov The mechanism for these effects is often linked to the ability of the compounds to interfere with critical cellular processes required for cancer cell division and survival.

A critical mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest, which prevents cancer cells from replicating. Research has shown that this compound derivatives are effective in triggering these processes.

Studies on 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles found that they induced apoptosis and caused disturbances in the cell cycle of both HT-29 and MDA-MB-231 cells. nih.gov The effect was more pronounced in the MDA-MB-231 breast cancer cells, where the compounds induced total apoptosis in a range of 45.2% to 62.7%. nih.gov Similarly, a capsaicin-oxadiazole conjugate was found to cause cell cycle arrest at the S phase and induce apoptosis. acs.org

The mechanism of apoptosis induction has also been explored. Some derivatives are believed to work by activating caspases, which are key enzymes in the apoptotic pathway. mdpi.com One study on 1,3,4-oxadiazole derivatives identified a compound that causes apoptosis, likely through the activation of caspase-3. mdpi.com Another investigation confirmed that selected oxadiazole derivatives induced apoptosis via the intrinsic mitochondrial pathway, as evidenced by DNA fragmentation and changes in mitochondrial fluorescence. nih.gov

To gauge the therapeutic potential of new compounds, their efficacy is often compared to that of established anticancer drugs. Several studies have benchmarked 1,3,4-oxadiazole derivatives against standard chemotherapeutic agents, with some derivatives showing comparable or even superior activity.

In a study on colon and breast cancer cell lines, the apoptotic effects of new oxadiazole compounds were compared against cisplatin (B142131) and doxorubicin. nih.gov The new compounds demonstrated effects that were nearly three times stronger than the positive control on MDA-MB-231 cells. nih.gov In another example, the derivative 2-(4'-fluorobiphenyl-3-yl)-5-(5-phenylthiophen-2-yl)-1,3,4-oxadiazole showed a potent cytotoxic IC₅₀ of 5.3 μM against the Caco-2 colorectal cell line, which was more potent than the reference drug 5-fluorouracil (B62378) (IC₅₀ 8.6 μM). biointerfaceresearch.com

Further comparisons have been made with other targeted therapies. The anti-proliferative activity of compound 4b was found to be nearly comparable to 5-fluorouracil and better than imatinib. researchgate.net In a study involving indolin-2-one derivatives of 1,3,4-oxadiazole, the potency of compounds VIb–d was comparable to that of cisplatin against HeLa cancer cells. nih.gov Additionally, a study on EGFR inhibitors found that a newly synthesized oxadiazole derivative (PODA-21) had a better docking score than the reference drug gefitinib, suggesting strong potential. chemmethod.com

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their ability to combat microbial infections. The rise of drug-resistant bacteria has created an urgent need for new antimicrobial agents, and the 1,3,4-oxadiazole nucleus has proven to be a versatile scaffold for developing them. nih.govsemanticscholar.org

Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria.

One study detailed the synthesis of 2-amino-5-substituted phenyl-1,3,4-oxadiazoles which showed antimicrobial activity at low concentrations against Gram-negative bacteria such as Escherichia coli, Serratia marcescens, Salmonella enterica, and Proteus vulgaris, as well as Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. synergypublishers.com Another synthesized compound, 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole, also demonstrated good antibacterial activity against E. coli and Klebsiella pneumonia (Gram-negative), and S. aureus and Bacillus cereus (Gram-positive). orientjchem.org

Some derivatives have shown particularly potent effects. For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) exhibited stronger activity against E. coli and Streptococcus pneumoniae compared to ampicillin, and was over 100 times more potent against Pseudomonas aeruginosa. nih.gov Research has also been conducted on their effectiveness against resistant strains, with certain (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives showing significant activity against methicillin-resistant Staphylococcus aureus (MRSA). auctoresonline.org The presence of lipophilic groups appeared to enhance this activity. auctoresonline.org

Interactive Data Table: Antibacterial Activity of this compound Derivatives

| Derivative Series | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings | Reference |

| 2-amino-5-substituted phenyl-1,3,4-oxadiazoles | Bacillus subtilis, Staphylococcus aureus | Escherichia coli, Serratia marcescens, Salmonella enterica, Proteus vulgaris | Active at low concentrations (10–1000 µg/mL). | synergypublishers.com |

| 2,5-disubstituted 1,3,4-oxadiazoles (naphthofuran moiety) | Bacillus subtilis | Pseudomonas aeruginosa, Salmonella typhi, Escherichia coli | Compounds 14a and 14b showed antibacterial effect (MIC = 0.2 mg/mL) against P. aeruginosa and B. subtilis, comparable to ciprofloxacin. | nih.gov |

| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Staphylococcus aureus, Bacillus cereus | Escherichia coli, Klebsiella pneumonia | Demonstrated good antibacterial activity compared to gentamicin. | orientjchem.org |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanols | MRSA | - | Significant activity against methicillin-resistant S. aureus. | auctoresonline.org |

| Thiazole substituted 1,3,4-oxadiazoles | - | - | S-substituted derivatives showed enhanced antimicrobial activity. | mdpi.com |

| N-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5b) | - | - | Showed maximum antibacterial activity with MIC of 4-8 µg/mL. | semanticscholar.org |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus.

Antifungal Efficacy Against Pathogenic Fungi

Derivatives of the 1,3,4-oxadiazole nucleus have demonstrated notable antifungal properties against a range of pathogenic fungi. Research into these compounds is driven by the increasing challenge of drug resistance in fungal infections.

Newly synthesized derivatives of [5-aryl- ajaums.ac.irelsevierpure.comscilit.comoxadiazole-2-yl] phenyl-methanol have shown promising antifungal activity against clinically important fungi such as Aspergillus flavus and Aspergillus fumigatus. ajaums.ac.irajaums.ac.ir Studies utilizing well diffusion methods, determination of Minimum Inhibitory Concentration (MIC), and Minimum Bactericidal Concentration (MBC) have confirmed the efficacy of these compounds. ajaums.ac.irajaums.ac.ir The consistent antifungal action observed across various derivatives underscores the potential of the 1,3,4-oxadiazole ring in developing new antifungal agents. ajaums.ac.ir

Furthermore, the introduction of a thiol group at the 2-position of the 1,3,4-oxadiazole ring has been explored to enhance biological activities. A series of 5-substituted 1,3,4-oxadiazole-2-thiols were synthesized and evaluated for their in vitro antifungal activity against several fungal species, including Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.orgresearchgate.net When tested at a concentration of 200 µg/mL, these compounds exhibited antifungal effects, highlighting the importance of the 2-thiol substitution for this biological activity. asianpubs.orgresearchgate.net

Table 1: Antifungal Activity of this compound Derivatives

| Derivative Class | Tested Fungi | Observed Activity | Reference |

|---|---|---|---|

| [5-aryl- ajaums.ac.irelsevierpure.comscilit.comoxadiazole-2-yl] phenyl-methanol | Aspergillus flavus, Aspergillus fumigatus | Promising antifungal activity | ajaums.ac.irajaums.ac.ir |

Antiviral Efficacy (e.g., Anti-HIV, Anti-Tobacco Mosaic Virus)

The 1,3,4-oxadiazole scaffold is a key component in the development of novel antiviral agents, with derivatives showing activity against human immunodeficiency virus (HIV) and various plant viruses.

Anti-HIV Activity Research has identified 1,3,4-oxadiazole derivatives as inhibitors of HIV-1 replication. One study focused on the HIV-1 Tat protein, a critical transcriptional factor for the virus. researchgate.net A screening of compounds identified a 1,3,4-oxadiazole scaffold that inhibits Tat-mediated transcription. researchgate.net Subsequent optimization led to the development of acetamide (B32628) derivatives of 5-indole-1,3,4-oxadiazol-2-thiol, which effectively interfered with the viral transcription step and inhibited the HIV-1 replication cycle in T cell lines. researchgate.net

In another study, a novel series of 2-(diphenyl methylidene) malonic acid derivatives incorporating a 1,3,4-oxadiazole ring were designed as potential triple inhibitors of HIV reverse transcriptase, integrase, and protease. nih.gov Among the synthesized compounds, Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) acrylate (B77674) demonstrated the most potent anti-HIV activity, with an EC50 of 8.4 μM and 55.20% inhibition at a 10 μM concentration, without showing significant cytotoxicity. nih.gov

Conversely, a series of 3-acetyl-1,3,4-oxadiazoline hybrids were evaluated for their antiviral activity against human cytomegalovirus (HCMV) and human varicella-zoster virus (VZV) but were unable to significantly inhibit the replication of these DNA viruses at non-toxic concentrations. nih.gov

Anti-Tobacco Mosaic Virus (TMV) Activity The 1,3,4-thiadiazole (B1197879) ring, a close structural analog of the 1,3,4-oxadiazole ring, has been incorporated into derivatives showing significant activity against the Tobacco Mosaic Virus (TMV), a widespread plant pathogen. nih.govnih.gov A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized, and in vivo bioassays indicated that some of these compounds exhibited excellent protective activity against TMV. nih.govnih.gov Notably, compound E2 from this series showed superior efficacy (EC50 = 203.5 μg/mL) compared to the commercial agent ningnanmycin (B12329754) (EC50 = 261.4 μg/mL). nih.govnih.gov These findings in a related heterocyclic scaffold suggest a promising avenue for the development of 1,3,4-oxadiazole-based antiviral agents for agricultural applications.

Antitubercular Activity Against Mycobacterium tuberculosis

Tuberculosis remains a major global health threat, necessitating the development of new and effective drugs. Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds with potent antitubercular activity.

A series of (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol derivatives were synthesized and evaluated for their inhibitory activity against the M. tuberculosis H37Rv strain. elsevierpure.com The study found that several compounds exhibited significant antimycobacterial activity. Specifically, compound 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol (R4) showed a potent Minimum Inhibitory Concentration (MIC) of 0.8 µg/ml. elsevierpure.com

In another line of research, novel N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines were synthesized and tested against the M. tuberculosis H37Rv strain using the alamar blue assay. scilit.comnih.govresearchgate.net The results showed that compounds substituted with a phenyl group (Fa) and a 4-chloro phenyl group (Fb) possessed significant antitubercular activity, with MIC values as low as 3.125 μg/ml. nih.govresearchgate.net Molecular docking studies suggested that these compounds may act by inhibiting the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme. scilit.comresearchgate.net

Table 2: Antitubercular Activity of 1,3,4-Oxadiazole Derivatives Against M. tuberculosis H37Rv

| Derivative Class | Specific Compound | MIC (µg/ml) | Reference |

|---|---|---|---|

| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol | 5-(4-{(E)-[(2-nitrophenyl) methylidene] amino} phenyl)-1,3,4-oxadiazole-2-thiol (R4) | 0.8 | elsevierpure.com |

| (E)-5-(4-(benzylidene amino) phenyl)-1,3,4-oxadiazole-2-thiol | Compound R3 | 0.8 | elsevierpure.com |

| N-(furan-2-yl)-1-(5-phenyl-1,3,4-oxadiazol-2-yl) methanimine | Compound Fa | 3.125 | nih.govresearchgate.net |

Antiprotozoal and Antiparasitic Potential (e.g., Antileishmanial, Antichagasic)

The 1,3,4-oxadiazole core is also being investigated for its potential in combating neglected tropical diseases caused by protozoan parasites.

A study focusing on new 3-acetyl-1,3,4-oxadiazoline hybrid molecules reported significant antileishmanial activity. nih.gov These compounds were screened against Leishmania donovani, the parasite responsible for visceral leishmaniasis. One of the synthesized 5-azathymine-3-acetyl-1,3,4-oxadiazoline hybrids emerged as the most promising candidate, exhibiting an IC50 value of 8.98 µM on L. donovani intramacrophage amastigotes. nih.gov This finding highlights the potential of the 1,3,4-oxadiazole scaffold in the design of new treatments for leishmaniasis. While research into the antichagasic activity of these specific derivatives is less documented, the broad antiprotozoal potential of related heterocyclic compounds suggests this is a viable area for future investigation. mdpi.com

Anti-inflammatory Activity

Derivatives of 1,3,4-oxadiazole are recognized for their significant anti-inflammatory properties, positioning them as alternatives to classical nonsteroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal side effects. nih.govptfarm.pl

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Rat Paw Edema)

The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute inflammation and is widely used to test new anti-inflammatory agents. Numerous studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives in this model.

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety were synthesized and evaluated. nih.gov One derivative, Ox-6f, at a dose of 10 mg/kg, significantly reduced carrageenan-induced edema by 79.83%. nih.gov This effect was comparable to the standard drug ibuprofen, which produced an 84.71% reduction at the same dose. nih.gov

In another study, a novel series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones was synthesized and tested. researchgate.net Several of these compounds showed moderate to good anti-inflammatory activity. For instance, compound 7c, which has a dichloro-substituted phenyl ring, exhibited a high inhibition of edema (81.3%) three hours after carrageenan injection. researchgate.net Similarly, compound 7e, with a fluoro-substituted phenyl ring, also showed significant activity with 74.9% inhibition at the 3-hour mark. researchgate.net

Fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones have also been found to possess very good anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov

Table 3: In Vivo Anti-inflammatory Activity of 1,3,4-Oxadiazole Derivatives in the Carrageenan-Induced Paw Edema Model

| Derivative Class | Specific Compound | % Inhibition of Edema | Time Point | Reference |

|---|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole | Ox-6f | 79.83% | 12 h | nih.gov |

| 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-one | 7c | 81.3% | 3 h | researchgate.net |

| 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-one | 7e | 74.9% | 3 h | researchgate.net |

Analgesic Effects

In addition to their anti-inflammatory action, many 1,3,4-oxadiazole derivatives also exhibit significant analgesic properties. The search for new pain-relieving agents is often linked with the development of anti-inflammatory drugs.

The acetic acid-induced writhing test in mice is a common method for screening analgesic activity. A study on fenbufen-based 3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]-1-(biphenyl-4-yl)propan-1-ones reported that a fair number of the synthesized compounds showed significant analgesic activity in this test. nih.gov This suggests that the 1,3,4-oxadiazole nucleus contributes to the pain-relieving effects of these molecules.

Similarly, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones were also evaluated for their analgesic activity, with several compounds demonstrating a significant profile. researchgate.net The dual anti-inflammatory and analgesic activities of these compounds make them attractive candidates for the management of pain and inflammation. ptfarm.plnih.gov

Antidiabetic Activity

Derivatives of this compound have emerged as a significant class of compounds with promising antidiabetic properties. Their mechanism of action is multifaceted, involving the modulation of key enzymes in glucose metabolism and demonstrating notable anti-hyperglycemic effects in preclinical models.

A primary strategy in managing type II diabetes mellitus is the control of postprandial hyperglycemia, which can be achieved by inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. nih.govmums.ac.ir These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine. The inhibition of α-amylase slows the digestion of starch, while the inhibition of α-glucosidase delays the absorption of glucose. mums.ac.irnih.gov

Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as potent inhibitors of these enzymes. For instance, a series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro α-amylase and α-glucosidase inhibitory potential. nih.gov One of the synthesized aryl derivatives demonstrated strong inhibitory activity against α-amylase, with an IC₅₀ value of 13.09±0.06 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ value=12.20±0.78 µg/ml). nih.gov Another study reported two analogues with significant inhibitory potential against α-glucosidase, exhibiting IC₅₀ values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, in comparison to the standard drug miglitol (B1676588) (IC₅₀ value=11.47±0.02 µg/ml). nih.gov

The mechanism of action for these derivatives is believed to involve the formation of crucial interactions with key amino acid residues in the active sites of the enzymes, as suggested by molecular docking studies. buketov.edu.kz This interaction hinders the catalytic activity of the enzymes, thereby reducing the rate of glucose release into the bloodstream. nih.gov The 1,3,4-oxadiazole ring is a key structural feature contributing to this inhibitory activity. buketov.edu.kz

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Drug | Target Enzyme | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Derivative 5g | α-Amylase | 13.09 ± 0.06 | nih.gov |

| Acarbose (Standard) | α-Amylase | 12.20 ± 0.78 | nih.gov |

| Derivative 5a | α-Glucosidase | 12.27 ± 0.41 | nih.gov |

| Derivative 4a(a) | α-Glucosidase | 15.45 ± 0.20 | nih.gov |

| Miglitol (Standard) | α-Glucosidase | 11.47 ± 0.02 | nih.gov |

| Derivative SC2 | α-Amylase | 36.5 ± 1.5 | buketov.edu.kz |

| Derivative SC8 | α-Amylase | 45.2 ± 2.1 | buketov.edu.kz |

| Acarbose (Standard) | α-Amylase | 68.9 ± 3.2 | buketov.edu.kz |

The in vitro enzymatic inhibition by this compound derivatives translates to significant anti-hyperglycemic effects in vivo. These effects are often evaluated in animal models of diabetes, such as those induced by streptozotocin (B1681764) (STZ). bohrium.comnih.govnih.gov STZ is a chemical that selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia, mimicking type 1 diabetes mellitus. bohrium.comnih.gov

In a study involving alloxan-induced diabetic rats, synthesized oxadiazole derivatives (SOZDs) demonstrated significant anti-hyperglycemic activity. Treatment with these derivatives led to a notable reduction in fasting blood glucose levels. Furthermore, some derivatives showed a significant improvement in body weight and lipid profiles in diabetic rats. Histopathological examination of the pancreas in these animals revealed that the derivatives promoted the healing of α and β cells.

Another study investigating benzothiazole-containing oxadiazole derivatives in an alloxan-induced diabetic model in rats also reported significant hypoglycemic activity. researchgate.net All the tested derivatives showed biological efficacy when compared to the standard antidiabetic drug, glibenclamide. researchgate.net One particular derivative exhibited prominent activity at a dose of 350 mg/kg. researchgate.net These findings suggest that 1,3,4-oxadiazole derivatives hold promise as therapeutic agents for managing diabetes by effectively lowering blood glucose levels. nih.gov

Anticonvulsant Activity

The 1,3,4-oxadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. ptfarm.pl Derivatives of this compound have been synthesized and evaluated for their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net These models are standard for screening new anticonvulsant drugs, with the MES test indicating an ability to prevent the spread of seizures and the scPTZ test suggesting an ability to elevate the seizure threshold. nih.govfrontiersin.org

In one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with several compounds showing potent anticonvulsant activity in both MES and scPTZ models. nih.gov One of the most active compounds, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, exhibited an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, which was superior to the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov The neurotoxicity of these compounds was also assessed using the rotarod test to determine a therapeutic index. nih.gov

The proposed mechanism of action for the anticonvulsant effects of some of these derivatives involves their interaction with the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. nih.gov The binding of these compounds to the benzodiazepine (B76468) site on the GABA-A receptor can enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability and seizure suppression. nih.govnih.gov Molecular docking studies have supported this hypothesis by showing significant interactions between the oxadiazole derivatives and the benzodiazepine binding site. nih.gov

Table 2: Anticonvulsant Activity of a Selected 1,3,4-Oxadiazole Derivative

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (5b) | 8.9 | 10.2 | nih.gov |

| Carbamazepine (Standard) | >8.9 | - | nih.gov |

| Ethosuximide (Standard) | - | >10.2 | nih.gov |

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases. scispace.com The 1,3,4-oxadiazole nucleus has been a scaffold of interest for the development of novel antioxidant agents. nih.govnih.gov

The antioxidant potential of this compound derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. scispace.comnih.govrsc.org In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance. researchgate.net

Several studies have demonstrated the antioxidant capabilities of these derivatives. For example, a series of 1,3,4-oxadiazoles derived from phenolic acids showed significant DPPH scavenging activity. scispace.comrsc.org The presence of phenolic hydroxyl groups on the phenyl ring attached to the oxadiazole core is a key structural feature for this activity, as these groups can readily donate a hydrogen atom to free radicals. psu.edu In one study, certain synthesized 1,3,4-oxadiazole derivatives exhibited more potent DPPH scavenging activity than their precursor diacylhydrazines. scispace.comrsc.org Some of these compounds also showed pronounced ABTS radical scavenging capacity and strong ferric ion reducing power. rsc.org

Table 3: Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Assay | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 4b | DPPH Radical Scavenging | 59.25 | nih.gov |

| Derivative 9b | DPPH Radical Scavenging | 56.69 | nih.gov |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 74.55 | nih.gov |

| Derivative 2c | DPPH Radical Scavenging | 45.5 (µg/mL) | psu.edu |

| BHT (Standard) | DPPH Radical Scavenging | 47.5 (µg/mL) | psu.edu |

Neuroprotective Potential

The neuroprotective properties of this compound derivatives have been explored, particularly in the context of neurodegenerative diseases like Alzheimer's.

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. nih.govacs.org A major therapeutic strategy for managing Alzheimer's is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), and their inhibition leads to increased acetylcholine levels in the brain, which can improve cognitive function. nih.gov

Derivatives of 1,3,4-oxadiazole have been identified as potent inhibitors of both AChE and BChE. nih.govnih.gov In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticholinesterase activity. nih.gov Several compounds were found to be selective and potent inhibitors of AChE, with IC₅₀ values in the nanomolar range. nih.gov For example, compounds 4a, 4h, 5a, 5d, and 5e were identified as selective AChE inhibitors with IC₅₀ values ranging from 0.023 to 0.037 μM. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of AChE. nih.gov

Another study reported on a series of oxadiazole derivatives with one compound exhibiting the strongest AChE inhibition with an IC₅₀ value of 41.87 ± 0.67 μM, which was comparable to the standard drug galanthamine. nih.gov Furthermore, some derivatives have shown multifunctional properties, not only inhibiting cholinesterases but also preventing the aggregation of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease. nih.gov One such derivative, SD-6, demonstrated good inhibitory activity against human AChE with an IC₅₀ of 0.907 ± 0.011 μM. nih.gov

Table 4: In Vitro Cholinesterase Inhibitory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 4a | AChE | 0.023 - 0.037 | nih.gov |

| Derivative 4h | AChE | 0.023 - 0.037 | nih.gov |

| Derivative 5a | AChE | 0.023 - 0.037 | nih.gov |

| Derivative 5d | AChE | 0.023 - 0.037 | nih.gov |

| Derivative 5e | AChE | 0.023 - 0.037 | nih.gov |

| Derivative 16 | AChE | 41.87 ± 0.67 | nih.gov |

| Galanthamine (Standard) | AChE | 45.17 ± 0.89 | nih.gov |

| Derivative SD-6 | hAChE | 0.907 ± 0.011 | nih.gov |

Cholinesterase (AChE, BChE) Inhibition

Cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key targets in the therapeutic strategy for Alzheimer's disease (AD). acs.orgnih.gov Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognition. acs.orgnih.gov Derivatives of 1,3,4-oxadiazole have been extensively studied as potential cholinesterase inhibitors. tandfonline.combohrium.com

In one study, a series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were synthesized and evaluated for their inhibitory potential against human AChE (hAChE) and BChE (hBChE). nih.gov The compound SD-6, which features an unsubstituted phenyl ring on the 1,3,4-oxadiazole core, demonstrated good inhibitory activity against hAChE with an IC₅₀ value of 0.907 µM. nih.gov The research suggested that an unsubstituted phenyl ring at this position is favorable for dual inhibition of both hAChE and hBChE. nih.gov In contrast, the introduction of electron-withdrawing groups at the 4-position of the phenyl ring led to moderate hAChE inhibition and poor hBChE inhibition. nih.gov

Another study focused on 5-aryl-1,3,4-oxadiazol-2-amines decorated with long alkyl chains. mdpi.com These compounds were found to be dual inhibitors of both cholinesterases. mdpi.com Several derivatives with a 5-phenyl or substituted-phenyl group showed consistent AChE inhibition with IC₅₀ values ranging from 33.9 to 40.1 µM. mdpi.com Specifically, the derivative with an unsubstituted phenyl ring (compound 3a) had an IC₅₀ of 40.1 µM for AChE. mdpi.com However, BChE was generally inhibited at higher concentrations by these compounds. mdpi.com

Furthermore, a series of 1,3,4-oxadiazole derivatives were synthesized and tested as multi-target agents for neurological diseases. nih.gov Among these, compounds featuring the 1,3,4-oxadiazol-2-amine (B1211921) core showed potent inhibition against AChE, with IC₅₀ values in the low micromolar range. Compound 4d was a particularly promising inhibitor with an IC₅₀ value of 0.83 µM. However, all tested compounds in this series displayed weak inhibition against BChE. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SD-6 | hAChE | 0.907 ± 0.011 | nih.gov |

| Compound 3a (5-phenyl derivative) | AChE | 40.1 ± 2.6 | mdpi.com |

| Compound 3b (5-(p-tolyl) derivative) | AChE | 34.2 ± 1.5 | mdpi.com |

| Compound 3b (5-(p-tolyl) derivative) | BChE | 89.97 ± 3.42 | mdpi.com |

| Compound 4d | AChE | 0.83 | nih.gov |

Beta-Secretase-1 (BACE-1) Inhibition

Beta-secretase-1 (BACE-1) is another critical enzyme in the pathogenesis of Alzheimer's disease. nih.gov It initiates the cleavage of the amyloid precursor protein (APP), leading to the formation and aggregation of amyloid-β (Aβ) peptides, a hallmark of AD. nih.govnih.gov Therefore, inhibiting BACE-1 is a primary strategy to reduce Aβ production. nih.gov Several studies have investigated 1,3,4-oxadiazole derivatives as BACE-1 inhibitors, often as part of a multi-functional approach to combat AD. tandfonline.comnih.gov

A series of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) derivatives were also assessed for their ability to inhibit human BACE-1 (hBACE-1) using a fluorescence resonance energy transfer (FRET)-based assay. nih.gov The synthesized compounds showed a good to moderate inhibition profile. This indicates that the 5-phenyl-1,3,4-oxadiazole scaffold can be a valuable template for designing multifunctional agents that target both cholinesterases and BACE-1. nih.gov

In a separate study, ferulic acid-based 1,3,4-oxadiazole derivatives were designed and evaluated for their inhibitory activity against AChE, BChE, and BACE-1. tandfonline.com Compound 26a was identified as a potent AChE inhibitor (IC₅₀ = 0.068 µM) and also showed significant inhibition of BACE-1 with an IC₅₀ value of 0.255 µM. Another derivative, compound 26b, was the most effective BACE-1 inhibitor in the series, with an IC₅₀ of 0.211 µM. tandfonline.com These findings highlight the potential of the 1,3,4-oxadiazole core to produce compounds with potent, multi-target inhibitory activity relevant to Alzheimer's disease.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 26a | BACE-1 | 0.255 | tandfonline.com |

| Compound 26b | BACE-1 | 0.211 | tandfonline.com |

Cardiovascular Activity

The 1,3,4-oxadiazole scaffold is present in several commercially available drugs with cardiovascular effects, indicating its importance in this therapeutic area. tandfonline.comresearchgate.netijsdr.org

Antihypertensive Properties

Derivatives of the 1,3,4-oxadiazole ring have been recognized for their antihypertensive properties. nih.govbohrium.comjddtonline.info Notably, the antihypertensive agent Tiodazosin contains the 1,3,4-oxadiazole nucleus. tandfonline.comresearchgate.net Research has explored various derivatives of this heterocycle for their potential to lower blood pressure. While direct studies on this compound are limited in this specific context, related structures have shown promise. For example, studies on 2-aryl-5-hydrazino-1,3,4-thiadiazoles, a related heterocyclic system, found that compounds with a substituted phenyl ring exhibited potent hypotensive action, which was attributed to a direct relaxant effect on vascular smooth muscle. nih.gov This suggests that the phenyl-substituted heterocyclic core is a viable starting point for developing antihypertensive agents.

Antiarrhythmic Properties

The 1,3,4-oxadiazole moiety is also a component of antiarrhythmic drugs. Nesapidil, a known antiarrhythmic agent, incorporates the 1,3,4-oxadiazole ring in its structure. researchgate.netnih.gov The presence of this scaffold in a clinically used drug underscores its potential for modulating cardiac electrophysiology. Furthermore, a study on oxadiazole derivatives identified compounds with calcium (Ca²⁺) antagonistic properties. nih.govnih.gov Compounds 16 and 17 from this study showed the highest activity on spontaneous and potassium (K⁺)-induced contractions, and their Ca²⁺ antagonistic ability suggests potential for treating cardiovascular issues, including arrhythmias. nih.govnih.gov

Mechanistic Insights into the Biological Actions of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Analogs

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition

A series of novel hydroxamic acid-based HDAC inhibitors incorporating a 2,5-disubstituted-1,3,4-oxadiazole/thiadiazole scaffold were designed and synthesized. daneshyari.com Several of these compounds demonstrated potent anti-proliferative activities, which were attributed to HDAC inhibition. daneshyari.com For instance, a compound with a chloro-substituted phenyl group at the 5-position of the oxadiazole ring and a pyrimidine-5-carboxylic acid (tetrahydro-pyran-2-yloxy)-amide moiety at the 2-position showed an IC50 value of 0.006 µM against HDACs, which was significantly more potent than the reference drugs SAHA (IC50 = 0.290 µM) and TSA (IC50 = 0.016 µM). researchgate.net

In another study, 5-substitutedphenyl-1,3,4-thiadiazole-based hydroxamic acids were synthesized as analogs of the known HDAC inhibitor SAHA. Several of these compounds, such as those with a chloro-substituted phenyl ring, exhibited potent anticancer cytotoxicity and HDAC inhibition. nih.gov These findings suggest that the 5-phenyl-1,3,4-oxadiazole scaffold can serve as a valuable surface recognition moiety in the design of novel HDAC inhibitors. researchgate.netdaneshyari.com

Table 1: HDAC Inhibitory Activity of 2,5-Disubstituted 1,3,4-Oxadiazole (B1194373)/Thiadiazole Analogs

| Compound/Analog Type | Target | IC50 (µM) | Reference |

| 2-[5-(3-chlorophenyl)- researchgate.netnih.govnih.gov-oxadiazol-2-ylamino]-pyrimidine-5-carboxylic acid (tetrahydro-pyran-2-yloxy)-amide | HDAC | 0.006 | researchgate.net |

| N(1)-hydroxy-N(8)-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HDAC8 | Potent | nih.gov |

| N(1)-hydroxy-N(8)-(5-(3-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HDAC8 | Potent | nih.gov |

| N(1)-hydroxy-N(8)-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)octandiamide | HDAC8 | Potent | nih.gov |

| SAHA (Vorinostat) | HDAC | 0.290 | researchgate.net |

| TSA (Trichostatin A) | HDAC | 0.016 | researchgate.net |

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS is a well-established target for cancer chemotherapy. While direct studies on (5-Phenyl-1,3,4-oxadiazol-2-yl)methanol are not available, research on 1,3,4-oxadiazole hybrids has demonstrated their potential as TS inhibitors. nih.govmdpi.com

A series of thiazolidinedione-1,3,4-oxadiazole hybrids were synthesized and evaluated for their TS inhibitory activity. nih.gov Among these, compounds with a phenyl or substituted phenyl group at the 5-position of the oxadiazole ring showed significant inhibition. For example, a compound featuring a 4-methoxybenzylidene-thiazolidinedione moiety attached to a 5-phenyl-1,3,4-oxadiazole core exhibited an IC50 of 1.67 µM against TS. nih.gov Another study on 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties also identified potent TS inhibitors, with IC50 values as low as 2.52 µM. mdpi.com These findings indicate that the 5-phenyl-1,3,4-oxadiazole scaffold can be effectively utilized in the design of novel TS inhibitors.

Table 2: Thymidylate Synthase (TS) Inhibitory Activity of 1,3,4-Oxadiazole Analogs

| Compound/Analog Type | Target | IC50 (µM) | Reference |

| (Z)-5-(4-methoxybenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | TS | 1.67 | nih.gov |

| (Z)-5-(4-chlorobenzylidene)-3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione | TS | 2.21 | nih.gov |

| 2-(4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | TS | 2.52 | mdpi.com |

| 2-(4-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid | TS | 4.38 | mdpi.com |

| Pemetrexed | TS | 6.75 | mdpi.com |

Thymidine Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in pyrimidine (B1678525) nucleoside metabolism and is implicated in angiogenesis and tumor progression. rjraap.comnih.gov Inhibition of TP is therefore considered a valid strategy for anticancer drug development. rjraap.com Several studies have reported the TP inhibitory activity of 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Research by Khan et al. on various 2,5-substituted 1,3,4-oxadiazoles revealed that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity. nih.gov One of the most potent compounds identified was 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole. nih.gov In another study, 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives showed high potency against the breast cancer cell line MCF-7, which was attributed to their TP inhibitory activity. nih.gov Furthermore, a series of quinoxaline (B1680401) analogs bearing a 5-phenyl-thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole moiety were synthesized and showed variable but significant inhibition of TP, with IC50 values ranging from 3.50 µM to 56.40 µM. nih.gov

Table 3: Thymidine Phosphorylase (TP) Inhibitory Activity of 1,3,4-Oxadiazole and Related Analogs

| Compound/Analog Type | Target | IC50 (µM) | Reference |

| 5-(2-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 13.60 ± 0.4 | nih.gov |

| 5-(3-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 26.10 ± 0.70 | nih.gov |

| 5-(4-fluorophenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 18.10 ± 0.50 | nih.gov |

| 5-(2,4-dihydroxyphenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 3.50 ± 0.20 | nih.gov |

| 5-(3,4-dihydroxyphenyl)-3-(quinoxalin-2-yl)thiazolo[2,3-c] researchgate.netdaneshyari.comnih.govtriazole | TP | 3.20 ± 0.10 | nih.gov |

| 7-Deazaxanthine (standard) | TP | 38.68 ± 1.12 | nih.gov |

Topoisomerase II Inhibition

Topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA and is a validated target for a number of clinically used anticancer drugs. While specific data on the Topo II inhibitory activity of this compound is scarce, related heterocyclic systems containing the 1,3,4-oxadiazole ring have been investigated.

A study on imidazopyridinyl-1,3,4-oxadiazole derivatives revealed their potential as Topo II inhibitors. mdpi.com One particular analog demonstrated significant growth inhibition across a panel of human cancer cell lines and was found to inhibit Topo II activity in a DNA relaxation assay. mdpi.com This suggests that the 1,3,4-oxadiazole scaffold can be incorporated into larger molecular frameworks to achieve Topo II inhibition. However, further research is required to specifically elucidate the Topo II inhibitory potential of close analogs of this compound.

Telomerase Inhibition

Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a critical role in cellular immortalization and cancer. nih.gov Inhibition of telomerase is a highly attractive strategy for cancer therapy. Several studies have highlighted the potential of 5-phenyl-1,3,4-oxadiazole derivatives as telomerase inhibitors. nih.govnih.govtandfonline.com

A series of 2-phenyl-4H-chromone derivatives containing a 5-substituted-1,3,4-oxadiazole moiety were synthesized and evaluated for their telomerase inhibitory activity. nih.govtandfonline.com Many of these compounds exhibited significant inhibition, with some showing IC50 values less than 1 µM, which is more potent than the reference compound staurosporine (B1682477) (IC50 = 6.41 µM). nih.govtandfonline.com The substitution pattern on the phenyl ring of the oxadiazole was found to be crucial for activity. nih.gov For example, compounds with trifluoromethyl or trifluoromethoxy substitutions on the phenyl ring displayed potent telomerase inhibition. tandfonline.com Another study on 2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione derivatives also identified potent telomerase inhibitors, with IC50 values in the sub-micromolar to low micromolar range. nih.gov

Table 4: Telomerase Inhibitory Activity of 5-Phenyl-1,3,4-Oxadiazole Analogs

| Compound/Analog Type | Target | IC50 (µM) | Reference |

| 2-((5-(2-((trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Telomerase | < 1 | tandfonline.com |

| 2-((5-(3-((trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Telomerase | < 1 | tandfonline.com |

| 2-((5-(4-((trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)phenol | Telomerase | < 1 | tandfonline.com |

| 3-(((2-Fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.8 ± 0.1 | nih.gov |

| 3-(((4-Chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione | Telomerase | 0.9 ± 0.0 | nih.gov |

| 2-(5-(((6-chloropyridin-3-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)-5-methoxyphenol | Telomerase | 2.3 ± 0.07 | nih.gov |

| 2-(((6-chloropyridin-3-yl)methyl)thio)-5-(naphthalen-1-yl)-1,3,4-oxadiazole | Telomerase | 2.56 ± 0.11 | nih.gov |

| Staurosporine (reference) | Telomerase | 6.41 | nih.govtandfonline.com |

| Ethidium bromide (reference) | Telomerase | 2.5 ± 0.23 | nih.gov |

Cyclooxygenase (COX-1, COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins (B1171923) and are key mediators of inflammation and pain. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Research has shown that 1,3,4-oxadiazole derivatives can act as potent and selective COX-2 inhibitors. A study on novel 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives demonstrated excellent COX-2 inhibitory activity, with some compounds showing IC50 values as low as 0.04 µM and high selectivity over COX-1. nih.gov The substitution pattern on the heterocyclic core was found to be critical for both potency and selectivity. For instance, a compound with a nicotinamide (B372718) moiety and a substituted phenylacetamide group attached to the 1,3,4-oxadiazole ring exhibited an IC50 of 0.04 µM for COX-2 and a selectivity index of 337.5. nih.gov

Table 5: Cyclooxygenase (COX) Inhibitory Activity of 1,3,4-Oxadiazole Analogs

| Compound/Analog Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-(4-(5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide | 13.5 | 0.14 | 96.43 | nih.gov |

| N-(4-(5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide | 7.5 | 0.05 | 150 | nih.gov |

| N-(4-(5-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)phenyl)nicotinamide | 13.5 | 0.04 | 337.5 | nih.gov |

| Celecoxib (reference) | 14.7 | 0.045 | 326.67 | nih.gov |

| Diclofenac Sodium (reference) | 3.8 | 0.84 | 4.52 | nih.gov |

Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) Inhibition

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in the pathology of several diseases, including Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein. nih.govrsc.org The inhibition of GSK-3β is therefore a significant therapeutic strategy. Analogs of this compound have emerged as potent and selective inhibitors of this enzyme.

A series of 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole derivatives were developed as highly selective and potent GSK-3β inhibitors. nih.gov Modifications aimed at reducing molecular weight and lipophilicity led to the identification of compounds (S)-9b and (S)-9c, which not only showed potent enzymatic inhibition but also possessed favorable pharmacokinetic profiles, including the ability to penetrate the blood-brain barrier. nih.gov For instance, the orally bioavailable molecule 2-methyl-5-(3-{4-[(S)-methylsulfinyl]phenyl}-1-benzofuran-5-yl)-1,3,4-oxadiazole was shown to suppress tau pathology and improve cognitive deficits in a transgenic mouse model of Alzheimer's disease. rsc.orgnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| (S)-9b | GSK-3β | Potent | Highly Selective |

| (S)-9c | GSK-3β | Potent | Highly Selective |

| MMBO | GSK-3β | Data not specified | Selective |

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibition of α-amylase and α-glucosidase is a key therapeutic approach for managing type II diabetes mellitus by controlling postprandial hyperglycemia. bohrium.comresearchgate.net These enzymes are responsible for the breakdown of dietary carbohydrates into absorbable monosaccharides. nih.gov Several analogs of this compound have been identified as potent inhibitors of these digestive enzymes.

In one study, a series of novel 2-thione-1,3,4-oxadiazole derivatives were synthesized and evaluated. Compound 5g demonstrated outstanding inhibitory potential against α-amylase, with an IC₅₀ value of 13.09±0.06 µg/ml, comparable to the standard drug acarbose (B1664774) (IC₅₀ = 12.20±0.78 µg/ml). bohrium.comresearchgate.net In the same series, compounds 5a and 4a(a) were potent inhibitors of α-glucosidase, with IC₅₀ values of 12.27±0.41 µg/ml and 15.45±0.20 µg/ml, respectively, which were comparable to the standard drug miglitol (B1676588) (IC₅₀ = 11.47±0.02 µg/ml). bohrium.comresearchgate.net Another study focused on a different series of 1,3,4-oxadiazole derivatives, identifying compounds SC2 and SC8 as potent α-amylase inhibitors with IC₅₀ values of 36.5±1.5 μg/mL and 45.2±2.1 μg/mL, respectively, both being more potent than acarbose in the same assay (IC₅₀ = 68.9±3.2 μg/mL). openmedicinalchemistryjournal.comnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) µg/ml | Reference Drug (IC₅₀) µg/ml |

|---|---|---|---|

| 5g | α-Amylase | 13.09 ± 0.06 | Acarbose (12.20 ± 0.78) |

| 5a | α-Glucosidase | 12.27 ± 0.41 | Miglitol (11.47 ± 0.02) |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | Miglitol (11.47 ± 0.02) |

| SC2 | α-Amylase | 36.5 ± 1.5 | Acarbose (68.9 ± 3.2) |

| SC8 | α-Amylase | 45.2 ± 2.1 | Acarbose (68.9 ± 3.2) |

Cathepsin K (Cat K) Inhibition

Cathepsin K (Cat K) is a cysteine protease predominantly expressed in osteoclasts and is a principal enzyme involved in the degradation of bone matrix proteins, such as type I collagen. researchgate.net Its inhibition is a promising therapeutic target for osteoporosis and other bone resorption disorders. mdpi.com Researchers have successfully designed 1,3,4-oxadiazole-based analogs as potent Cat K inhibitors.

One series of inhibitors incorporated a keto-1,3,4-oxadiazole "warhead," which is capable of forming a hemithioketal complex with the Cys25 residue in the active site of the enzyme. mdpi.com By modifying the P1, P2, and prime side binding moieties of these inhibitors, researchers achieved sub-nanomolar potency against Cathepsin K and high selectivity over related cathepsins B, L, and S. mdpi.com In a different approach, dipeptides featuring a non-electrophilic 2-amino-1,3,4-oxadiazole moiety were synthesized and evaluated. semanticscholar.org Several of these compounds acted as competitive inhibitors of Cat K, with compounds 10a , 10b , 10e , and 10g exhibiting Kᵢ values in the low micromolar range. Molecular docking studies confirmed that these inhibitors bind to the enzyme's active site, forming hydrogen bonds with key residues like Asn18 and Cys25. semanticscholar.org

| Compound | Inhibition Type | Inhibitory Constant (Kᵢ) µM |

|---|---|---|

| 10a | Competitive | 2.13 |

| 10b | Competitive | 3.80 |

| 10e | Competitive | 7.33 |

| 10g | Competitive | 2.25 |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) in the brain. Selective inhibition of MAO-B increases dopamine levels and is a validated strategy for the treatment of Parkinson's disease. The 1,3,4-oxadiazole scaffold has been successfully employed to develop potent and selective MAO-B inhibitors.

A study of 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea (B33335) moiety led to the discovery of highly potent MAO-B inhibitors. Compounds H8 , H9 , and H12 , which all feature a chloro substituent at the fourth position of a phenylurea group, showed significant MAO-B inhibitory activity with IC₅₀ values ranging from 0.039 to 0.066 µM. In another study, a series of new 1,3,4-oxadiazole derivatives were tested against both MAO-A and MAO-B. Compound 4c emerged as a strong and selective inhibitor of MAO-B with an IC₅₀ value of 0.80 µM. These findings underscore the potential of the 1,3,4-oxadiazole core in designing effective MAO-B inhibitors for neurodegenerative disorders.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) µM | Selectivity |

|---|---|---|---|

| H8 | MAO-B | 0.039 - 0.066 | Selective for MAO-B over MAO-A |

| H9 | MAO-B | 0.039 - 0.066 | Selective for MAO-B over MAO-A |

| H12 | MAO-B | 0.039 - 0.066 | Selective for MAO-B over MAO-A |

| 4c | MAO-B | 0.80 | Selective for MAO-B over MAO-A |

Sterol 4α-Demethylase (CYP51) Inhibition

Sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a critical component in the biosynthesis of ergosterol (B1671047), an essential sterol for the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and is the mechanism of action for azole antifungal drugs. The 1,3,4-oxadiazole moiety has been incorporated into novel structures to enhance their binding affinity to CYP51 and improve their antifungal profile.

For example, incorporating a 1,3,4-oxadiazole moiety into fluconazole (B54011) derivatives was shown to enhance the binding affinity for the lanosterol-14α-demethylase (CYP51) enzyme. In a study focused on designing new antifungals, a 1,3,4-oxadiazole derivative, UOSO13 , was developed from plant cuminaldehyde. This compound significantly reduced the ergosterol content in fungi; at its MIC₅₀, UOSO13 caused a 70.3% inhibition of fungal ergosterol production, indicating potent inhibition of CYP51 activity. Molecular modeling of other 1,3,4-oxadiazole-based heterocyclic analogs, such as compounds 3g , 3i , and 3m , confirmed their potential to interact effectively with the C. albicans CYP51 protein.

| Compound/Analog Series | Target Enzyme | Observed Effect |

|---|---|---|

| UOSO13 | Candida CYP51 | 70.3% inhibition of ergosterol content |

| Fluconazole-oxadiazole derivatives | Lanosterol-14α-demethylase (CYP51) | Enhanced binding affinity compared to fluconazole |

| Analogs 3g, 3i, 3m | C. albicans CYP51 | Predicted to have strong binding interaction (Molecular Modeling) |

Lanosterol-14α-Demethylase Enzyme Inhibition

Building on the inhibition of CYP51, lanosterol-14α-demethylase is the specific and crucial enzyme in the ergosterol pathway targeted by many antifungal agents. The versatility of the 1,3,4-oxadiazole scaffold has been leveraged to create hybrids and novel derivatives with potent inhibitory effects against this enzyme from various fungal species.

Researchers have developed 1,3,4-oxadiazole derivatives containing pyridine (B92270) and imidazole (B134444) scaffolds that show a stronger effect than fluconazole against several Candida strains, with the suggested mechanism being the inhibition of ergosterol synthesis via lanosterol-14α-demethylase. Similarly, 1,2,3-triazolo-analogues of fluconazole that also contain a 1,3,4-oxadiazole ring exhibited excellent broad-spectrum antifungal activity, which was confirmed by molecular docking studies to be due to inhibition of CYP51. Further studies on thiazolyl-oxadiazole derivatives used molecular docking to explore interactions and identify structural elements that could enhance inhibitory activity against lanosterol (B1674476) 14α-demethylase from Aspergillus fumigatus.

3-Hydroxykynurenine Transaminase (HKT) Inhibition

3-Hydroxykynurenine transaminase (HKT) is an enzyme in the kynurenine (B1673888) pathway, which in mosquitoes like Aedes aegypti, is responsible for detoxifying the potentially harmful metabolite 3-hydroxykynurenine (3-HK). Inhibition of HKT leads to the accumulation of toxic 3-HK, making it an attractive target for the development of novel larvicides. bohrium.com

While research into HKT inhibitors based on the 1,3,4-oxadiazole scaffold is limited in the available literature, extensive work has been done on the isomeric 1,2,4-oxadiazole (B8745197) core. Studies have reported the discovery of novel 1,2,4-oxadiazole derivatives as potent inhibitors of HKT from Aedes aegypti. These compounds have been shown to act as either noncompetitive or competitive inhibitors. For example, a series of sodium 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]-propanoates were identified as competitive inhibitors with IC₅₀ values ranging from 42 to 339 μM. mdpi.com Molecular docking simulations showed these inhibitors bind to the enzyme's active site, anchoring to key residues like Arg³⁵⁶. Although this research focuses on a different isomer, it highlights the potential of the broader oxadiazole chemical class to serve as a scaffold for developing HKT inhibitors.

| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) µM | Note |

|---|---|---|---|

| Sodium 3-[3-(aryl)-1,2,4-oxadiazol-5-yl]-propanoates | Aedes aegypti HKT | 42 - 339 | These are 1,2,4-oxadiazole isomers. |

Beta-Glucuronidase Inhibition

The 1,3,4-oxadiazole scaffold is a key feature in a variety of compounds investigated for their enzyme inhibitory potential, including against β-glucuronidase. This enzyme is a lysosomal hydrolase that plays a role in various physiological and pathological processes; its over-expression has been linked to conditions like colon cancer, making its inhibition a therapeutic target. nih.govnih.gov

Research has demonstrated that numerous analogs based on the 1,3,4-oxadiazole ring exhibit significant β-glucuronidase inhibitory activity. For instance, a series of oxadiazole-based thiourea (B124793) analogs showed a wide range of inhibitory potential, with IC50 values from 2.20 ± 0.01 µM to 52.25 ± 1.20 µM. nih.gov Several of these compounds proved to be more potent than the standard inhibitor, D-Saccharic acid 1,4-lactone, which has an IC50 value of 48.30 ± 1.25 µM. nih.gov Similarly, a series of novel oxadiazole-benzohydrazone hybrids also displayed potent inhibition, with IC50 values ranging from 7.14 to 44.16 μM. nih.gov

Molecular docking studies have provided insights into the binding interactions between these inhibitors and the active site of human β-D-glucuronidase. For one potent oxadiazole-benzohydrazone hybrid (IC50 = 7.14 ± 0.30 μM), the ortho-hydroxyl group was found to form hydrogen bonds with the amino acid residues Asp207 and Tyr508. nih.gov Other hydroxyl groups on the molecule formed additional hydrogen bonds with His385, Glu540, and Asn450, anchoring the inhibitor within the enzyme's binding pocket. nih.gov The 1,3,4-oxadiazole ring itself can participate in multiple binding interactions, including hydrophobic interactions with residues like Glu451 and Tyr508, which helps to stabilize the enzyme-inhibitor complex. nih.gov

The following table summarizes the β-glucuronidase inhibitory activity of selected this compound analogs and related compounds.

| Compound Type | Specific Analog | IC50 (µM) | Reference Standard (D-Saccharic acid 1,4-lactone) IC50 (µM) |

| Oxadiazole-based-thiourea | Analog 7 | 2.20 ± 0.01 | 48.30 ± 1.25 |

| Oxadiazole-based-thiourea | Analog 16 | 4.40 ± 0.10 | 48.30 ± 1.25 |

| Oxadiazole-based-thiourea | Analog 4 | 9.20 ± 0.20 | 48.30 ± 1.25 |

| Oxadiazole-benzohydrazone | Compound 13 | 7.14 ± 0.30 | 48.4 ± 1.25 |

Interaction with Intracellular and Extracellular Biological Targets (e.g., Nucleic Acids, Globular Proteins)

The 1,3,4-oxadiazole scaffold is recognized for its ability to selectively interact with a range of biological macromolecules, including nucleic acids and various globular proteins. nih.gov This capacity for interaction is a key reason for its prevalence in the design of new therapeutic agents. The antitumor activity of some 1,3,4-oxadiazole derivatives has been linked to their ability to interact directly with DNA structures. nih.gov

Beyond nucleic acids, these compounds target a variety of proteins and enzymes crucial to cell function and proliferation. nih.gov For example, different substituted 1,3,4-oxadiazole derivatives have been reported to act as inhibitors of tubulin polymerization and histone deacetylases (HDACs), both of which are important targets in cancer therapy. nih.govnih.gov The ability of the oxadiazole ring to act as a bioisostere for amide or carboxylic acid groups can improve pharmacokinetic properties and enhance binding to biological targets through hydrogen bond interactions. researchgate.netmdpi.com

Cellular and Subcellular Effects (e.g., Membrane Integrity, Organelle Function)

The biological activity of this compound analogs manifests through a variety of effects at the cellular and subcellular levels, primarily culminating in the induction of apoptosis and cell cycle arrest in cancer cells. nih.govresearchgate.net Studies on 2-(phenoxymethyl)-5-phenyl-1,3,4-oxadiazole (B2622554) derivatives have demonstrated their ability to induce apoptosis in breast cancer cell lines. researchgate.net

A detailed mechanistic study of the 1,3,4-oxadiazole derivative CMO in hepatocellular carcinoma cells revealed that the compound induces a dose- and time-dependent antiproliferative effect. nih.govresearchgate.net Flow cytometry analysis showed that CMO causes a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov The induction of apoptosis was further confirmed by the observed cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3, key executioner proteins in the apoptotic cascade. nih.govnih.gov Transfection with p65 small interfering RNA was shown to block the CMO-induced activation of caspase-3/7, directly linking the NF-κB inhibition to the pro-apoptotic cellular effect. nih.govresearchgate.net

Investigation of Mechanisms Related to Reversal of Drug Resistance

The development of resistance to chemotherapeutic agents is a major obstacle in cancer treatment. nih.govmdpi.com One of the promising avenues for overcoming this challenge is through the modulation of signaling pathways that contribute to resistance. The inhibition of the NF-κB pathway, as seen with certain 1,3,4-oxadiazole derivatives, is a mechanism that has been linked to the potential reversal of chemoresistance. nih.gov By blocking NF-κB activation, these compounds may resensitize cancer cells to standard anticancer drugs, suggesting their potential use as adjuvant therapy. nih.gov While extensive studies specifically on this compound analogs for reversing drug resistance are not widely reported, their documented ability to inhibit the NF-κB pathway provides a strong mechanistic rationale for such an application. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 5 Phenyl 1,3,4 Oxadiazol 2 Yl Methanol Derivatives

Impact of Substitutions on the Phenyl Ring on Biological Activity and Selectivity

The phenyl ring at the 5-position of the oxadiazole core is a critical determinant of biological activity and a frequent target for chemical modification. Alterations to this ring, through the introduction of various substituents, can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that the electronic nature and position of substituents on the phenyl ring are pivotal. For instance, in a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives studied for their antioxidant and antibacterial properties, it was observed that the presence of electron-withdrawing groups on the phenyl ring was a significant factor for their pharmacological action. nih.gov This suggests that such substitutions can enhance the interaction of the molecule with its biological target.

Furthermore, the introduction of specific functional groups can confer or enhance particular biological activities. For example, studies on substituted phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have indicated that the presence of nitro and/or hydroxy substituents on the phenyl ring can direct and, in some cases, increase the molecule's antimicrobial activity against pathogens like Escherichia coli. nih.gov

The following table summarizes the impact of various phenyl ring substitutions on the biological activity of (5-phenyl-1,3,4-oxadiazol-2-yl)methanol analogs, based on findings from various studies.

| Substituent on Phenyl Ring | Position | Observed Biological Activity | Key Findings |

| Electron-withdrawing groups | Various | Antioxidant, Antibacterial | Generally enhances pharmacological action. nih.gov |

| Nitro and/or Hydroxy | Various | Antimicrobial (e.g., against E. coli) | Can direct and increase activity. nih.gov |

| 4-tert-Butyl | Para | Anti-inflammatory, Anticancer | The bulk of the group can influence binding. nih.gov |

| Halogens (e.g., F, Cl) | Ortho, Para | FAAH Inhibition | Favorable for activity, with ortho substitution being less tolerated. researchgate.net |

Influence of Modifications at the Methanol (B129727) Moiety on Pharmacological Profiles

The methanol group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring represents another key site for structural modification. Changes to this moiety can significantly alter a compound's pharmacological profile, including its potency, selectivity, and metabolic stability.

One common modification is the conversion of the hydroxyl group to a thiol, creating a 1,3,4-oxadiazole-2-thiol (B52307) derivative. This alteration has been shown to enhance various biological activities. asianpubs.org For example, a series of 5-substituted-1,3,4-oxadiazole-2-thiols demonstrated notable antifungal activity. asianpubs.org

The methanol moiety can also be replaced with or incorporated into larger functional groups. For instance, in the development of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, the methanol group was modified to a sulfanylmethylbenzonitrile moiety, leading to potent and selective inhibitors. nih.gov This highlights how substantial modifications at this position can be leveraged to achieve desired therapeutic effects.

The table below illustrates how modifications at the methanol position can influence the pharmacological outcomes of this compound derivatives.

| Modification of Methanol Moiety | Resulting Functional Group | Targeted Biological Activity | Impact on Pharmacological Profile |

| Hydroxyl to Thiol | Thiol | Antifungal | Enhanced biological activity. asianpubs.org |

| Etherification | Aryloxy | FAAH Inhibition | Optimization of in vivo efficacy and selectivity. researchgate.netrsc.org |

| Replacement with Thioether | Sulfanylmethylbenzonitrile | GSK-3β Inhibition | Resulted in highly selective and potent inhibitors. nih.gov |

| Incorporation into larger structures | (Benzothiazol-2-ylthio)methyl | Antidiabetic | Showed significant hypoglycemic activity. researchgate.net |

Effect of Hybridization with Other Pharmacophores on Enhanced Activity and Synergism

A powerful strategy in drug design is the hybridization of two or more pharmacophores to create a single molecule with potentially enhanced activity or a synergistic effect. The this compound scaffold has been successfully hybridized with various other heterocyclic systems to generate novel compounds with improved pharmacological properties.

For example, the combination of the 1,3,4-oxadiazole ring with a benzimidazole (B57391) moiety has yielded potent inhibitors of GSK-3β. nih.gov In these hybrids, the oxadiazole and benzimidazole cores work in concert to bind effectively to the enzyme's active site.

Similarly, hybridization with a triazole ring has been explored. The synthesis of (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) derivatives has produced molecules with interesting photophysical properties, suggesting their potential as fluorescent chemosensors. mdpi.com The combination of the oxadiazole and triazole rings creates a unique electronic and structural framework that underpins this functionality.

The following table provides examples of hybrid molecules incorporating the this compound core and the resulting biological activities.

| Hybridized Pharmacophore | Resulting Hybrid Molecule | Observed Biological Activity | Potential for Synergism |

| Benzimidazole | 5-(1H-benzimidazol-6-yl)-1,3,4-oxadiazole derivatives | GSK-3β Inhibition | The combined structure enhances binding to the target enzyme. nih.gov |

| Triazole | (1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl) derivatives | Fluorescent Chemosensing | The hybrid system exhibits unique photophysical properties. mdpi.com |

| Benzothiazole | 2-((benzothiazol-2-ylthio)methyl)-5-phenyl-1,3,4-oxadiazole derivatives | Antidiabetic | The combination of moieties leads to significant hypoglycemic effects. researchgate.net |

| Imidazole (B134444) | 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | Not specified in abstract | The fusion of these two heterocyclic systems creates a novel chemical entity. mdpi.com |

Bioisosteric Replacements and Their Contributions to Potency and Selectivity